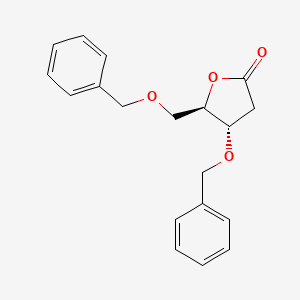
4-(Aminomethyl)-5-iodo-2-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Aminomethyl)-5-iodo-2-methoxyphenol is an organic compound characterized by the presence of an amino group, an iodine atom, and a methoxy group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-5-iodo-2-methoxyphenol typically involves multiple steps, starting from commercially available precursors. One common method involves the iodination of 2-methoxyphenol followed by the introduction of an aminomethyl group. The reaction conditions often require the use of iodine and a suitable oxidizing agent to facilitate the iodination process. Subsequent steps may involve the use of formaldehyde and ammonia to introduce the aminomethyl group under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-5-iodo-2-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The iodine atom can be reduced to form deiodinated derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as thiols, amines, or cyanides can be used under appropriate conditions to replace the iodine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed.
Scientific Research Applications
4-(Aminomethyl)-5-iodo-2-methoxyphenol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form covalent bonds with biological molecules.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-5-iodo-2-methoxyphenol involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form covalent bonds with active sites of enzymes, potentially inhibiting their activity. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The methoxy group can enhance the compound’s solubility and stability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
4-(Aminomethyl)benzoic acid: Known for its antifibrinolytic properties.
4-Aminopyridine: Used as a research tool in studying potassium channels and as a drug for multiple sclerosis.
4-Aminocoumarin derivatives: Known for their biological activities, including antibacterial and anticancer properties.
Uniqueness
4-(Aminomethyl)-5-iodo-2-methoxyphenol is unique due to the presence of the iodine atom, which can participate in halogen bonding and influence the compound’s reactivity and binding properties. The combination of the aminomethyl and methoxy groups further enhances its versatility in chemical synthesis and biological applications.
Properties
IUPAC Name |
4-(aminomethyl)-5-iodo-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10INO2/c1-12-8-2-5(4-10)6(9)3-7(8)11/h2-3,11H,4,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROBSFPSNQJNQKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CN)I)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
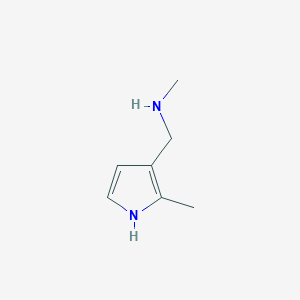

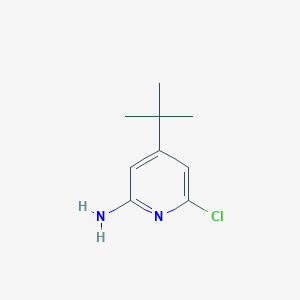
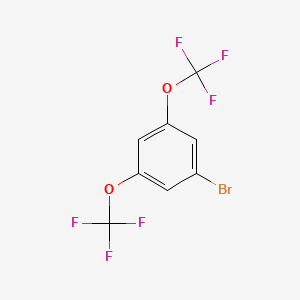
![(R)-(7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B12970961.png)
![5-[2-(furan-2-yl)ethenyl]-2,3-dihydro-1H-1,2,4-triazole-3-thione](/img/structure/B12970967.png)
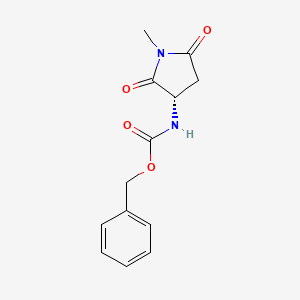
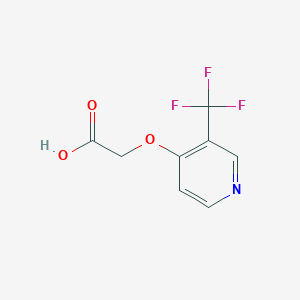
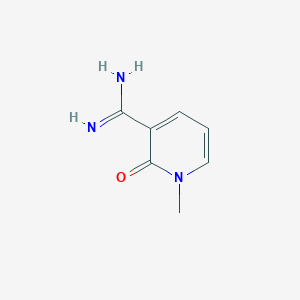
![6,6'-Dibromo-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]](/img/structure/B12970981.png)
![1,5,6-Trimethyl-1,4-dihydro-2H-imidazo[4,5-B]pyrazin-2-one](/img/structure/B12970983.png)
![4,6-Dimethyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12970987.png)
